3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine
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Overview
Description
3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine is a heterocyclic compound that belongs to the class of indeno[2,1-c]pyridines It is characterized by a fused ring system consisting of an indene moiety and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylindene with methylpyridine in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Catalytic reduction can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Scientific Research Applications
3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the indeno[2,1-c]pyridine scaffold allows for specific binding interactions, which can result in various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Phenindamine: Another indeno[2,1-c]pyridine derivative with antihistamine properties.
9-Phenyl-hexahydro-1H-indeno[2,1-c]pyridines: Compounds with similar structural features but different degrees of saturation.
Uniqueness
3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
62578-39-6 |
---|---|
Molecular Formula |
C19H15N |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
3-methyl-1-phenyl-9H-indeno[2,1-c]pyridine |
InChI |
InChI=1S/C19H15N/c1-13-11-17-16-10-6-5-9-15(16)12-18(17)19(20-13)14-7-3-2-4-8-14/h2-11H,12H2,1H3 |
InChI Key |
YMYDOVXZBFUMPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC3=CC=CC=C32)C(=N1)C4=CC=CC=C4 |
Origin of Product |
United States |
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